1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as CMTE and has been synthesized through several methods.
Mechanism of Action
The exact mechanism of action of CMTE is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators, such as prostaglandins. CMTE has been shown to selectively inhibit COX-2, which is involved in inflammation, while sparing COX-1, which is involved in the maintenance of gastric mucosa.
Biochemical and Physiological Effects:
CMTE has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have herbicidal activity against several weed species. In addition, CMTE has been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using CMTE in lab experiments is its potential as a selective COX-2 inhibitor, which could lead to the development of new anti-inflammatory drugs with fewer side effects. Another advantage is its potential as a herbicide, which could lead to the development of more effective and environmentally friendly herbicides. One limitation of using CMTE in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of CMTE. One direction is the development of new anti-inflammatory drugs based on CMTE's selective COX-2 inhibition. Another direction is the development of new herbicides based on CMTE's herbicidal activity. Additionally, further studies are needed to fully understand the mechanism of action of CMTE and its potential applications in material science.
Synthesis Methods
CMTE can be synthesized through several methods, including the reaction of 4-chloroacetophenone with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-chloroacetophenone with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base and a solvent, such as ethanol.
Scientific Research Applications
CMTE has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMTE has shown promising results as an anti-inflammatory and analgesic agent. In agriculture, CMTE has been studied for its potential use as a herbicide. In material science, CMTE has been explored for its potential use in the synthesis of organic semiconductors.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c1-7-13-14-11(17-7)16-6-10(15)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMRCOYYVOFYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329173 |
Source
|
Record name | 1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
307343-39-1 |
Source
|
Record name | 1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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